(S)-2-[2-(Trifluoromethyl)phenyl]oxirane
CAS No.:
Cat. No.: VC18214279
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O |
|---|---|
| Molecular Weight | 188.15 g/mol |
| IUPAC Name | (2S)-2-[2-(trifluoromethyl)phenyl]oxirane |
| Standard InChI | InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1 |
| Standard InChI Key | OHLNNWAJIJAXDX-MRVPVSSYSA-N |
| Isomeric SMILES | C1[C@@H](O1)C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1C(O1)C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Stereochemical Characteristics
The compound’s structure consists of a phenyl ring substituted with a trifluoromethyl group at the second carbon (ortho position) and an epoxide ring at the adjacent carbon. The (S)-configuration indicates the spatial arrangement of substituents around the stereogenic center, which influences its interactions in asymmetric synthesis and biological systems. The trifluoromethyl group () enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-[2-(Trifluoromethyl)phenyl]oxirane |
| Molecular Formula | |
| Molecular Weight | 188.15 g/mol |
| Melting Point | -18°C (predicted) |
| Boiling Point | 205°C (estimated) |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
Synthesis and Industrial Production
Epoxidation of Styrene Derivatives
The synthesis of (S)-2-[2-(Trifluoromethyl)phenyl]oxirane typically involves the epoxidation of the corresponding styrene derivative, 2-(trifluoromethyl)styrene. Common methods include:
-
Sharpless Epoxidation:
Utilizes titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand to achieve enantioselective epoxidation. This method yields high enantiomeric excess (ee) but requires precise control of reaction conditions. -
Jacobsen-Katsuki Epoxidation:
Employs manganese-salen complexes to catalyze the epoxidation of unfunctionalized alkenes. This approach is advantageous for large-scale production due to its scalability and moderate cost. -
m-CPBA-Mediated Epoxidation:
Meta-chloroperbenzoic acid (m-CPBA) reacts with 2-(trifluoromethyl)styrene under mild conditions to form the epoxide. While cost-effective, this method lacks stereoselectivity unless chiral auxiliaries are employed.
Industrial Scaling
Continuous flow reactors are increasingly adopted for industrial-scale production. These systems enhance heat transfer and mixing efficiency, reducing side reactions and improving yield (typically 75–85%). Catalytic asymmetric epoxidation methods are preferred in pharmaceutical manufacturing to ensure high enantiopurity .
Chemical Reactivity and Applications
Nucleophilic Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack, enabling diverse transformations:
-
Amines: Yield β-amino alcohols, intermediates in antiviral drug synthesis.
-
Thiols: Form β-hydroxysulfides, precursors to sulfonamide-based therapeutics.
-
Grignard Reagents: Produce tertiary alcohols with retained stereochemistry .
Oxidation and Reduction
-
Oxidation: Hydrogen peroxide converts the epoxide to a vicinal diol, useful in polymer crosslinking.
-
Reduction: Lithium aluminum hydride () reduces the epoxide to a primary alcohol, retaining the (S)-configuration .
Biological Activity and Pharmaceutical Relevance
Mechanism of Action
The trifluoromethyl group enhances membrane permeability, enabling the compound to interact with intracellular targets. The epoxide ring reacts with nucleophilic residues (e.g., cysteine thiols) in enzymes, inhibiting their activity. This covalent modification underpins its role as a protease inhibitor in antiviral therapies .
Therapeutic Applications
-
Antiviral Agents: Derivatives inhibit viral proteases (e.g., HIV-1 protease) by forming irreversible adducts with catalytic residues.
-
Anticancer Therapeutics: Epoxide-containing analogs disrupt microtubule assembly in rapidly dividing cells.
-
Anti-Inflammatory Drugs: Modulate cyclooxygenase-2 (COX-2) activity through selective alkylation .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| (R)-2-[2-(Trifluoromethyl)phenyl]oxirane | Opposite enantiomer; lower biological activity | Chiral resolving agents |
| 2-[3-(Trifluoromethyl)phenyl]oxirane | Meta-substitution alters steric effects | Agrochemical intermediates |
| 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane | Methyl group enhances ring strain | Polymer crosslinkers |
The (S)-enantiomer exhibits superior binding affinity to biological targets compared to its (R)-counterpart, highlighting the importance of stereochemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume